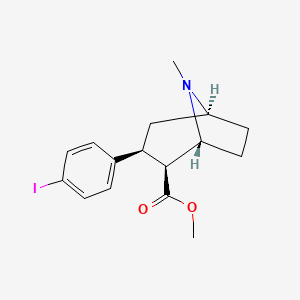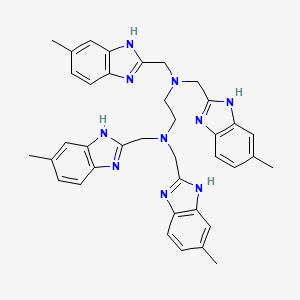
NSC348884
Vue d'ensemble
Description
NSC348884 is a small molecular inhibitor known for its ability to disrupt the oligomerization of nucleophosmin, a multifunctional nucleolar phosphoprotein.
Applications De Recherche Scientifique
NSC348884 has been extensively studied for its applications in cancer research. It has shown efficacy in inhibiting the proliferation of various cancer cell lines, including prostate, breast, lung, colon, and lymphoma cells. The compound specifically disrupts nucleophosmin oligomer formation, leading to the induction of apoptosis. It has also been found to synergize with chemotherapy drugs like doxorubicin, enhancing their cytotoxic effects .
Mécanisme D'action
The primary mechanism of action of NSC348884 involves the disruption of nucleophosmin oligomerization. By binding to nucleophosmin, this compound prevents the formation of higher-order structures, leading to the stabilization and activation of the p53 tumor suppressor protein. This results in the induction of apoptosis in cancer cells. Additionally, this compound has been shown to affect cell adhesion signaling, contributing to its cytotoxic effects .
Analyse Biochimique
Biochemical Properties
NSC348884 is known to interact with NPM, a protein that plays a crucial role in various cellular processes, including ribosome biogenesis, DNA repair, centrosome duplication, and DNA replication . This compound was initially thought to act as a potent inhibitor of NPM oligomerization . Recent studies have shown that this compound does not inhibit the formation of NPM oligomers . Instead, it is associated with modified cell adhesion signaling .
Cellular Effects
This compound has been shown to have an inhibitory effect on the proliferation of both wild-type and NPM1-mutant AML cells . It can significantly induce AML cell apoptosis and has a stronger proapoptotic effect on NPM1-mutant AML cells . Moreover, this compound treatment resulted in a rapid increase in Ser15 phosphorylation of p53, leading to its stability and activation .
Molecular Mechanism
The molecular mechanism of this compound involves disrupting NPM oligomer formation, which was initially thought to be its primary mode of action . It has been found that this compound does not inhibit the formation of NPM oligomers . Instead, its cytotoxicity is associated with modified cell adhesion signaling . This suggests that the cytotoxic mechanism of this compound needs to be reconsidered .
Dosage Effects in Animal Models
It has been suggested that this compound could be a useful approach to anticancer therapy
Metabolic Pathways
Given its interaction with NPM, it may influence pathways related to ribosome biogenesis, DNA repair, centrosome duplication, and DNA replication .
Transport and Distribution
Given its interaction with NPM, it may be involved in processes related to nucleolar and cytoplasmic shuttling .
Subcellular Localization
This compound interacts with NPM, which is predominantly located in the granular component of the nucleolus and shuttles dynamically among nucleoli, the nucleoplasm, and the cytoplasm
Méthodes De Préparation
The synthesis of NSC348884 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not widely disclosed in public literature. it is known that the compound is available in high purity for research purposes .
Analyse Des Réactions Chimiques
NSC348884 primarily undergoes reactions that disrupt the formation of nucleophosmin oligomers. It binds with nucleophosmin and disrupts its oligomer formation, leading to apoptosis in cancer cells. The compound shows cytotoxicity to cancer cells and induces apoptosis through upregulation of p53 protein levels and phosphorylation .
Comparaison Avec Des Composés Similaires
NSC348884 is unique in its specific inhibition of nucleophosmin oligomerization. Similar compounds include sanguinarine and salvianolic acid A, which also exhibit cytotoxic effects on cancer cells. this compound’s ability to disrupt nucleophosmin oligomer formation and induce apoptosis through p53 upregulation sets it apart from these compounds .
References
Propriétés
IUPAC Name |
N,N,N',N'-tetrakis[(6-methyl-1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N10/c1-23-5-9-27-31(15-23)43-35(39-27)19-47(20-36-40-28-10-6-24(2)16-32(28)44-36)13-14-48(21-37-41-29-11-7-25(3)17-33(29)45-37)22-38-42-30-12-8-26(4)18-34(30)46-38/h5-12,15-18H,13-14,19-22H2,1-4H3,(H,39,43)(H,40,44)(H,41,45)(H,42,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOLQEUQAFTQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CN(CCN(CC3=NC4=C(N3)C=C(C=C4)C)CC5=NC6=C(N5)C=C(C=C6)C)CC7=NC8=C(N7)C=C(C=C8)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319638 | |
| Record name | NSC348884 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81624-55-7 | |
| Record name | NSC348884 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC348884 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile](/img/structure/B1680135.png)
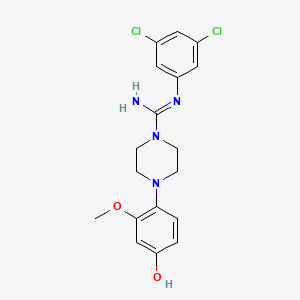
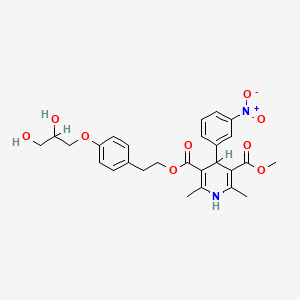
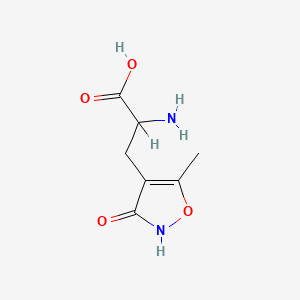
![3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol](/img/structure/B1680141.png)
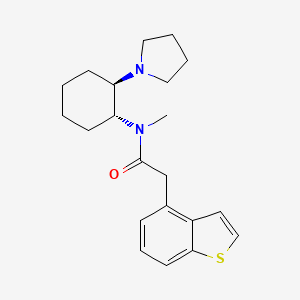
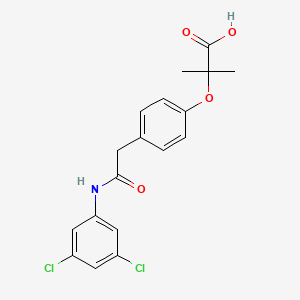


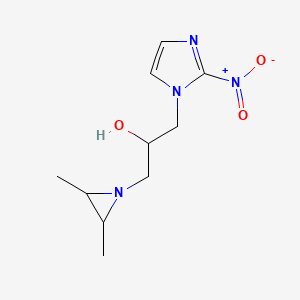
![1-(2-fluorophenyl)-3-[(3S)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]urea](/img/structure/B1680153.png)
![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/no-structure.png)

